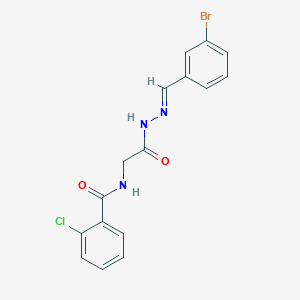![molecular formula C16H24BNO4 B11118414 [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron](/img/structure/B11118414.png)
[1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron is a complex organoboron compound Organoboron compounds are known for their versatility in organic synthesis, medicinal chemistry, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron typically involves the following steps:
Formation of the Amino Alcohol Ligand: The initial step involves the reaction of 2-aminoethanol with an appropriate alkylating agent to form bis(2-hydroxyethyl)amine.
Coordination to Boron: The bis(2-hydroxyethyl)amine is then reacted with a boron-containing precursor, such as boric acid or boron trihalides, under controlled conditions to form the boron-amino alcohol complex.
Introduction of the Phenoxy Group: The final step involves the reaction of the boron-amino alcohol complex with 4-isopropylphenol under basic conditions to introduce the phenoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the boron coordination environment or to alter the functional groups attached to the boron atom.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of alcohols or amines from the reduction of carbonyl or nitro groups.
Substitution: Formation of new boron complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: It serves as a building block in the synthesis of more complex organoboron compounds.
Biology
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Bioconjugation: It can be used to label biomolecules for imaging or therapeutic purposes.
Medicine
Cancer Therapy: Organoboron compounds have shown promise in cancer therapy, and this compound could be explored for similar applications.
Antimicrobial Agents: It may have potential as an antimicrobial agent due to its ability to interact with biological molecules.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Electronics: It may find applications in the electronics industry, particularly in the development of semiconductors or sensors.
Mechanism of Action
The mechanism of action of [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron involves its ability to coordinate with various molecular targets. The boron atom can form stable complexes with hydroxyl, amino, and phenoxy groups, allowing it to interact with enzymes, receptors, and other biological molecules. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds like phenylboronic acid share the boron center but differ in their functional groups and overall structure.
Borates: Compounds such as sodium borate have different coordination environments and applications.
Organoboron Complexes: Other complexes like triphenylborane have different ligands and properties.
Uniqueness
The uniqueness of [1-{Bis[2-(hydroxy-kappao)ethyl]amino-kappan}-3-(4-isopropylphenoxy)-2-propanolato(3-)-kappao]boron lies in its specific combination of ligands, which confer distinct chemical and biological properties. Its ability to form stable complexes with a variety of functional groups makes it versatile for multiple applications in research and industry.
Properties
Molecular Formula |
C16H24BNO4 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenoxy)methyl]-2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecane |
InChI |
InChI=1S/C16H24BNO4/c1-13(2)14-3-5-15(6-4-14)19-12-16-11-18-7-9-20-17(18,22-16)21-10-8-18/h3-6,13,16H,7-12H2,1-2H3 |
InChI Key |
VTRFAIUOWLDAAZ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-[(1-methylpiperidin-4-ylidene)amino]acetamide](/img/structure/B11118332.png)
![2,2,3,3,4,4,4-Heptafluoro-N-{3-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-5-methyl-1,4-dioxan-2-YL}butanamide](/img/structure/B11118338.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11118339.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11118344.png)
![N-(2-methylbutan-2-yl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11118349.png)
![(2E,5Z)-5-(3-bromobenzylidene)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11118356.png)

![5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11118366.png)


![3-hydroxy-1-(2-methoxyethyl)-5-(4-methylphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11118384.png)
![1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(2-fluorophenyl)urea](/img/structure/B11118394.png)
![4-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-4-methylmorpholin-4-ium](/img/structure/B11118404.png)

